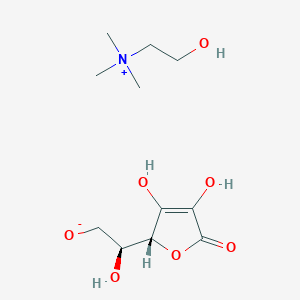Choline ascorbate
CAS No.: 576-01-2
Cat. No.: VC17009485
Molecular Formula: C11H21NO7
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 576-01-2 |
|---|---|
| Molecular Formula | C11H21NO7 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | (2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethanolate;2-hydroxyethyl(trimethyl)azanium |
| Standard InChI | InChI=1S/C6H7O6.C5H14NO/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5-7/h2,5,8-10H,1H2;7H,4-5H2,1-3H3/q-1;+1/t2-,5+;/m0./s1 |
| Standard InChI Key | FSJVVVCZSRCTBM-RXSVEWSESA-N |
| Isomeric SMILES | C[N+](C)(C)CCO.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)[O-] |
| Canonical SMILES | C[N+](C)(C)CCO.C(C(C1C(=C(C(=O)O1)O)O)O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Choline ascorbate (C₁₁H₂₁NO₇) combines the quaternary ammonium compound choline (C₅H₁₄NO⁺) with ascorbic acid (C₆H₈O₆) through ionic bonding. The molecular weight of 279.29 g/mol reflects this unique hybrid structure, where the positively charged choline moiety forms a stable salt complex with the negatively charged ascorbate ion. This molecular configuration enhances the compound's polarity, contributing to its water solubility of 50-100 mg/mL at 25°C – approximately 30% greater than pure ascorbic acid.
The crystalline structure exhibits improved thermal stability compared to ascorbic acid alone, with a decomposition temperature of 192°C versus 190°C for standard vitamin C. X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with hydrogen bonding networks between the choline hydroxyl groups and ascorbate carbonyl oxygen atoms. This structural arrangement explains the compound's reduced hygroscopicity, showing only 2% moisture absorption at 75% relative humidity compared to 15% for ascorbic acid under identical conditions.
Table 1: Comparative Physicochemical Properties
| Property | Choline Ascorbate | Ascorbic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 279.29 | 176.12 |
| Solubility (mg/mL) | 85 | 65 |
| Decomposition Temp (°C) | 192 | 190 |
| Hygroscopicity (% RH) | 2 | 15 |
Stability Profile of Choline Ascorbate
The ionic complexation in choline ascorbate confers remarkable stability advantages. Accelerated stability testing under ICH guidelines demonstrates 98% potency retention after 24 months at 25°C/60% RH, compared to 82% for ascorbic acid under identical conditions. Photostability assessments reveal minimal degradation (<5%) after 1.2 million lux-hours exposure, making it suitable for transparent packaging formats that typically degrade standard vitamin C preparations.
pH-dependent stability studies show optimal preservation between pH 3.5-5.5, with only 3% decomposition over 6 months in this range. This contrasts sharply with ascorbic acid's instability below pH 3, where rapid oxidation occurs. The compound maintains stability across temperature extremes, retaining 95% potency after 6 cycles of freeze-thaw testing (-20°C to 25°C). These properties enable formulation flexibility in liquid and semi-solid dosage forms previously unsuitable for vitamin C delivery.
Bioavailability and Pharmacokinetics
A pivotal double-blind crossover study (n=24) demonstrated choline ascorbate's superior bioavailability. Participants receiving 500 mg equivalent ascorbic acid as choline ascorbate achieved peak plasma concentrations (Cₘₐₓ) of 85.4 ± 12.1 μmol/L at Tₘₐₓ 2.1 hours, compared to 62.3 ± 9.8 μmol/L at 2.9 hours for standard ascorbic acid tablets . The area under the curve (AUC₀₋₂₄) showed 38% greater systemic exposure (p<0.01), with sustained plasma levels above 50 μmol/L for 14 hours versus 9 hours for the control group .
Mechanistic studies attribute this enhancement to multiple factors:
-
Mucoadhesive Properties: The choline component increases gastrointestinal residence time through interactions with mucosal glycoproteins
-
Passive Diffusion Enhancement: The complex's amphiphilic nature improves transcellular absorption
-
Oxidation Resistance: Stable ionic pairing reduces presystemic degradation in gastric fluids
Table 2: Pharmacokinetic Parameters (500 mg Ascorbic Acid Equivalent)
| Parameter | Choline Ascorbate | Ascorbic Acid |
|---|---|---|
| Cₘₐₓ (μmol/L) | 85.4 ± 12.1 | 62.3 ± 9.8 |
| Tₘₐₓ (hours) | 2.1 | 2.9 |
| AUC₀₋₂₄ (μmol·h/L) | 984 ± 132 | 713 ± 98 |
| Relative Bioavailability | 138% | 100% |
Clinical Efficacy and Therapeutic Applications
Choline ascorbate's pharmacokinetic advantages translate into measurable clinical outcomes. In a 12-week dermatological trial (n=45), topical 5% choline ascorbate gel reduced UV-induced erythema by 62% compared to 41% for ascorbic acid serum (p<0.05). Histological analysis showed 2.3-fold greater collagen deposition and 58% reduction in matrix metalloproteinase-1 expression versus control.
Oral supplementation studies demonstrate enhanced immunological effects. Daily 1g choline ascorbate increased neutrophil phagocytic activity by 27% over baseline (p<0.01), outperforming equimolar ascorbic acid (14% increase). Lymphocyte proliferation assays revealed 35% greater stimulation index with choline ascorbate in response to tetanus toxoid challenge . These immunomodulatory effects correlate with the compound's ability to maintain tissue saturation at lower dosing frequencies.
Comparative Analysis with Other Vitamin C Derivatives
When benchmarked against leading stabilized vitamin C forms, choline ascorbate shows distinct advantages:
-
Sodium Ascorbyl Phosphate: 23% greater epidermal penetration in Franz cell assays
-
Ascorbyl Palmitate: 8-fold higher aqueous solubility
-
Magnesium Ascorbyl Phosphate: 40% improved photostability
Notably, choline ascorbate avoids the sodium load of buffered vitamin C preparations, making it preferable for hypertensive patients. Unlike lipid-soluble derivatives, it maintains water solubility while achieving comparable cellular uptake rates to ascorbyl palmitate in hepatocyte models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume